molecular formula C26H23N3OS B2544137 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 396722-61-5

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2544137
CAS No.: 396722-61-5
M. Wt: 425.55
InChI Key: JZAHGBLJZWJVOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone . Another study reported the synthesis of hydrazine-coupled pyrazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction analysis and quantum-chemical simulation . These techniques provide valuable information about the geometry and the possible interactions between atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1H, 3H) pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Innovative methods have been developed for synthesizing compounds with thiophene and pyrazole structures, which are core components of the specified compound. For example, a study described a straightforward synthesis approach for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting the potential for generating structurally complex molecules through ring opening and multicomponent reactions (Sahu et al., 2015).

  • Crystal Structure and Analysis : Crystallographic studies offer insights into the molecular structure and interactions of related compounds. For instance, research on 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided detailed crystal structure data, revealing the importance of hydrogen bond interactions in stabilizing the molecular structure (Prabhuswamy et al., 2016).

Potential Applications

  • Catalytic Applications : Bimetallic composite catalysts using related ligand structures have shown high activity in Suzuki reactions, suggesting that derivatives of the specified compound could be explored for catalytic applications, especially in the synthesis of heterobiaryls (Bumagin et al., 2019).

  • Anticancer Activity : Compounds with pyrazole carboxamide structures have been evaluated for their anticancer activity, indicating the therapeutic potential of structurally similar compounds. The study of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, for example, identified compounds with significant activity against various cancer cell lines (Ahsan, 2012).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, doses of the active ingredient in a pharmaceutical dosage unit will be an efficacious, nontoxic quantity preferably selected from the range of 0.001 - 100 mg/kg of total body weight, preferably 0.001 - 50 mg/kg .

Future Directions

The future directions for the study of similar compounds could include further investigation of their pharmacological effects, including their antileishmanial and antimalarial activities . Additionally, the synthesis of new N-aryl-β-alanines and their cyclization products could be explored .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-17-12-18(2)14-22(13-17)29-25(23-15-31-16-24(23)28-29)27-26(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAHGBLJZWJVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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